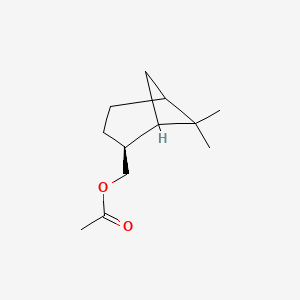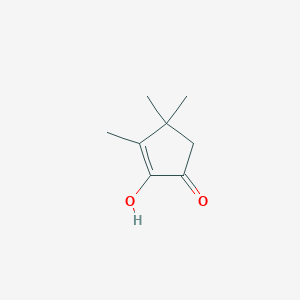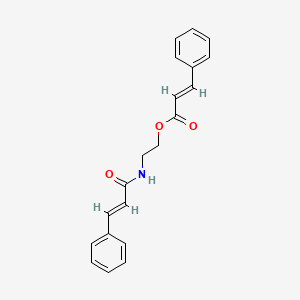
alpha-D-arabinopyranose
Übersicht
Beschreibung
Alpha-D-arabinopyranose: is a type of sugar molecule that belongs to the class of carbohydrates known as pentoses. It is a cyclic form of D-arabinose, where the molecule forms a six-membered ring structure called a pyranose. This compound is significant in various biological and chemical processes, particularly in the metabolism of plants and microorganisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-D-arabinopyranose can be synthesized through the chemical conversion of D-arabinose. The process involves the formation of a cyclic hemiacetal from the open-chain form of D-arabinose. This reaction typically occurs in aqueous solutions where the hydroxyl group at the fifth carbon atom reacts with the aldehyde group at the first carbon atom, forming the pyranose ring .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of D-arabinose from natural sources such as plant biomass. Enzymatic methods can also be employed, where specific enzymes catalyze the conversion of D-arabinose to its pyranose form. These methods are advantageous due to their specificity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-arabinopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arabinonic acid.
Reduction: It can be reduced to form arabinitol.
Substitution: It can participate in glycosylation reactions where it forms glycosidic bonds with other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Glycosylation reactions typically involve catalysts such as acids or enzymes.
Major Products Formed:
Oxidation: Arabinonic acid.
Reduction: Arabinitol.
Substitution: Various glycosides depending on the reacting molecule.
Wissenschaftliche Forschungsanwendungen
Alpha-D-arabinopyranose has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in the study of plant cell wall structure and function, as it is a component of hemicellulose and pectin.
Medicine: It is investigated for its potential in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: It is used in the production of biofuels and biodegradable materials
Wirkmechanismus
The mechanism of action of alpha-D-arabinopyranose involves its participation in metabolic pathways where it is converted to other sugars and sugar derivatives. In plants, it is incorporated into the cell wall polysaccharides, contributing to the structural integrity and function of the cell wall. Enzymes such as arabinofuranosidases and arabinopyranosidases catalyze its conversion to other forms, facilitating its incorporation into various biological molecules .
Vergleich Mit ähnlichen Verbindungen
Beta-D-arabinopyranose: Another anomer of D-arabinose with a different configuration at the anomeric carbon.
Alpha-D-arabinofuranose: A five-membered ring form of D-arabinose.
Beta-D-arabinofuranose: Another anomer of the furanose form of D-arabinose
Uniqueness: Alpha-D-arabinopyranose is unique due to its specific configuration and ring structure, which influence its reactivity and interactions with other molecules.
Eigenschaften
IUPAC Name |
(2S,3S,4R,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-MBMOQRBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-45-7 | |
| Record name | alpha-D-Arabinopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-D-ARABINOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN8ZFD7BO4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







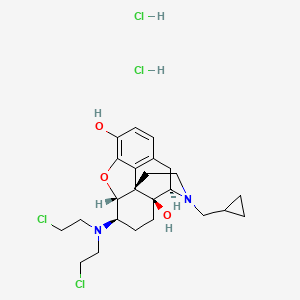
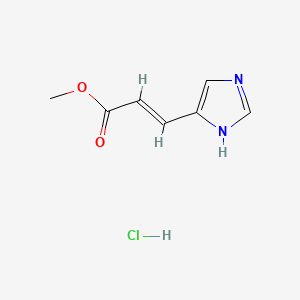

![(E,E)-[5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienyl]triphenylphosphonium chloride](/img/structure/B1624149.png)
